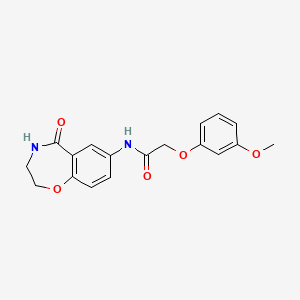

2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

描述

属性

IUPAC Name |

2-(3-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-23-13-3-2-4-14(10-13)25-11-17(21)20-12-5-6-16-15(9-12)18(22)19-7-8-24-16/h2-6,9-10H,7-8,11H2,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQYIOXLEAHYRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a synthetic molecule that has attracted attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 314.34 g/mol. The structure features a benzoxazepine core, which is known for various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may act as an inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of TS can lead to reduced cell proliferation in cancerous tissues .

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Study 1: Antitumor Effects

A study focused on the antitumor effects of benzoxazepine derivatives found that modifications to the benzoxazepine core significantly enhanced cytotoxicity against various cancer cell lines. The results indicated that introducing substituents like methoxy groups could increase the lipophilicity and cellular uptake of the compounds .

Study 2: Thymidylate Synthase Inhibition

Research involving thymidylate synthase inhibitors demonstrated that compounds with similar structures to our target compound effectively reduce TS activity in vitro. This inhibition was associated with increased apoptosis in cancer cells, highlighting the potential therapeutic application of such compounds in oncology .

Data Table: Biological Activities Overview

科学研究应用

Chemistry

In synthetic organic chemistry, 2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide serves as a valuable intermediate for the synthesis of more complex molecules. Its unique functional groups allow chemists to explore new reaction pathways and develop novel synthetic methodologies.

Biology

This compound has been investigated for its interactions with biological macromolecules. Studies suggest that its derivatives may exhibit bioactive properties such as enzyme inhibition and receptor modulation. For instance, research has indicated that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways.

Medicine

The medicinal applications of this compound include its potential use as a precursor for pharmacologically active agents. Preliminary studies have shown that derivatives of this compound may possess anti-inflammatory and anticancer properties. For example:

- Case Study : A derivative of this compound was tested for its ability to inhibit tumor growth in vitro and in vivo models. Results indicated significant reductions in tumor size compared to control groups.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products in sectors such as pharmaceuticals and agrochemicals.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 2-(3-methoxyphenoxy)-N-(5-oxo...) | Benzoxazepine core | Anticancer agents |

| Dichloroaniline | Aniline derivative | Dyes and herbicides |

| Steviol Glycosides | Naturally occurring sweeteners | Food industry |

相似化合物的比较

Structural Analogues with Benzoxazepine Cores

Analysis: The target compound differs from simpler benzoxazepine carboxylic acid derivatives by incorporating a larger acetamide substituent, likely enhancing binding affinity through hydrogen bonding.

Acetamide Derivatives with Heterocyclic Cores

Analysis :

- Benzothiazole vs. However, the benzoxazepine core in the target compound may reduce off-target effects associated with benzothiazoles .

- Substituent Effects: Replacing the 3-methoxyphenoxy group (ether linkage) with a 3-methoxyphenyl group (direct C–C bond) eliminates the oxygen bridge, reducing conformational flexibility. The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability but may increase toxicity risks .

- Peptide-Linked Analogues : Compounds like those in demonstrate how stereochemistry and extended backbones (e.g., diphenylhexane chains) influence target engagement. The target compound’s compact structure may offer better oral bioavailability compared to these bulkier analogs .

Physicochemical and Pharmacokinetic Considerations

| Property | Target Compound | N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | 2-(2,6-Dimethylphenoxy)-N-[chiral hexane]acetamide |

|---|---|---|---|

| Molecular Weight | 370.40 | 366.35 | 488.62 |

| LogP (Predicted) | ~2.8 (moderate) | ~3.5 (high) | ~4.1 (very high) |

| Hydrogen Bond Acceptors | 5 | 4 | 4 |

| Rotatable Bonds | 6 | 4 | 10 |

Analysis :

- The target compound’s moderate LogP (estimated) balances solubility and membrane permeability, whereas benzothiazole derivatives’ higher LogP may limit aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。